Journal Name:Journal of Biochemical and Molecular Toxicology
Journal ISSN:1095-6670
IF:3.568
Journal Website:http://onlinelibrary.wiley.com/journal/10.1002/(ISSN)1099-0461
Year of Origin:1998
Publisher:John Wiley and Sons Inc.
Number of Articles Per Year:114
Publishing Cycle:Bimonthly
OA or Not:Not
Journal of Biochemical and Molecular Toxicology ( IF 3.568 ) Pub Date: 2019-05-21 , DOI: 10.1039/C9EE00734B
If we wish to sustain our terrestrial ecosphere as we know it, then reducing the concentration of atmospheric CO2 is of critical importance. An ideal pathway for achieving this would be the use of sunlight to recycle CO2, in combination with water, into hydrocarbon fuels compatible with our current energy infrastructure. However, while the concept is intriguing such a technology has not been viable due to the vanishingly small CO2-to-fuel photoconversion efficiencies achieved. Herein we report a photocatalyst, reduced blue-titania sensitized with bimetallic Cu–Pt nanoparticles that generates a substantial amount of both methane and ethane by CO2 photoreduction under artificial sunlight (AM1.5): over a 6 h period 3.0 mmol g−1 methane and 0.15 mmol g−1 ethane are obtained (on an area normalized basis 0.244 mol m−2 methane and 0.012 mol m−2 ethane), while no H2 nor CO is detected. This activity (6 h) translates into a sustained Joule (sunlight) to Joule (fuel) photoconversion efficiency of 1%, with an apparent quantum efficiency of φ = 86%. The time-dependent photoconversion efficiency over 0.5 h intervals yields a maximum value of 3.3% (φ = 92%). Isotopic tracer experiments confirm the hydrocarbon products originate from CO2 and water.
Journal of Biochemical and Molecular Toxicology ( IF 3.568 ) Pub Date: , DOI: 10.1039/B813142M
The first page of this article is displayed as the abstract.
Journal of Biochemical and Molecular Toxicology ( IF 3.568 ) Pub Date: , DOI: 10.1039/B814531H
The first page of this article is displayed as the abstract.
Journal of Biochemical and Molecular Toxicology ( IF 3.568 ) Pub Date: 2013-03-28 , DOI: 10.1039/C3EE40352A
Steady-state irradiation under visible light of a covalent Ir(III)-photosensitized polyoxotungstate is reported. In the presence of a sacrificial electron donor, photolysis leads to a very efficient photoreduction of the polyoxometalate. Successive formation of the one-electron and two-electron reduced species, which are unambiguously identified by comparison with spectroelectrochemical measurements, is observed with a significantly faster rate reaction for the formation of the one-electron reduced species. The kinetics of the photoreduction, which are correlated with the reduction potentials of the polyoxometalate (POM), can be finely tuned by the presence of an acid. Indeed light-driven formation of the two-electron reduced POM is considerably facilitated in the presence of acetic acid. The system is also able to perform photocatalytic hydrogen production under visible light without significant loss of performance over more than 1 week of continuous photolysis and displays higher photocatalytic efficiency than the related multi-component system, outlining the decisive effect of the covalent bonding between the POM and the photosensitizer. This functional and modular system constitutes a promising step for the development of charge photoaccumulation devices and subsequent photoelectrocatalysts for artificial photosynthesis.
Journal of Biochemical and Molecular Toxicology ( IF 3.568 ) Pub Date: 2017-03-29 , DOI: 10.1039/C7EE00385D
Lithium-ion batteries are being used in increasingly demanding applications where safety and reliability are of utmost importance. Thermal runaway presents the greatest safety hazard, and needs to be fully understood in order to progress towards safer cell and battery designs. Here, we demonstrate the application of an internal short circuiting device for controlled, on-demand, initiation of thermal runaway. Through its use, the location and timing of thermal runaway initiation is pre-determined, allowing analysis of the nucleation and propagation of failure within 18 650 cells through the use of high-speed X-ray imaging at 2000 frames per second. The cause of unfavourable occurrences such as sidewall rupture, cell bursting, and cell-to-cell propagation within modules is elucidated, and steps towards improved safety of 18 650 cells and batteries are discussed.
Journal of Biochemical and Molecular Toxicology ( IF 3.568 ) Pub Date: 2020-05-13 , DOI: 10.1039/D0EE00834F
Cu(In,Ga)Se2 photovoltaic technology has notably progressed over the past years. Power conversion efficiencies above 23% were reached in spite of the polycrystalline nature of the absorber. Although efficiencies are still far from the practical limits, the material quality is approaching that of III–V compounds that yield the most efficient solar cells. The high carrier lifetime, low open circuit voltage deficit and external radiative efficiency in the single-digit percentage range suggest that the next efficiency boost may arise from the implementation of alternative device architectures. In this perspective paper, we describe the current challenges and pathways to enhance the power conversion efficiency of Cu(In,Ga)Se2 solar cells. Specifically, we suggest the use of non-graded absorbers, integration of charge selective contacts and maximization of photon recycling. We examine these concepts by a semi-empirical device modelling approach, and show that these strategies can lead to efficiencies of 29% under the AM1.5 global spectrum. An analysis of whether or not current state-of-the-art Cu(In,Ga)Se2 solar cells already benefit from photon recycling is also presented.
Journal of Biochemical and Molecular Toxicology ( IF 3.568 ) Pub Date: , DOI: 10.1039/B919253K
The first page of this article is displayed as the abstract.
Journal of Biochemical and Molecular Toxicology ( IF 3.568 ) Pub Date: 2013-05-20 , DOI: 10.1039/C3EE40811F
We discuss the similarities and dissimilarities of sodium- and lithium-ion batteries in terms of negative and positive electrodes. Compared to the comprehensive body of work on lithium-ion batteries, research on sodium-ion batteries is still at the germination stage. Since both sodium and lithium are alkali metals, they share similar chemical properties including ionicity, electronegativity and electrochemical reactivity. They accordingly have comparable synthetic protocols and electrochemical performances, which indicates that sodium-ion batteries can be successfully developed based on previously applied approaches or methods in the lithium counterpart. The electrode materials in Li-ion batteries provide the best library for research on Na-ion batteries because many Na-ion insertion hosts have their roots in Li-ion insertion hosts. However, the larger size and different bonding characteristics of sodium ions influence the thermodynamic and/or kinetic properties of sodium-ion batteries, which leads to unexpected behaviour in electrochemical performance and reaction mechanism, compared to lithium-ion batteries. This perspective provides a comparative overview of the major developments in the area of positive and negative electrode materials in both Li-ion and Na-ion batteries in the past decade. Highlighted are concepts in solid state chemistry and electrochemistry that have provided new opportunities for tailored design that can be extended to many different electrode materials for sodium-ion batteries.
Journal of Biochemical and Molecular Toxicology ( IF 3.568 ) Pub Date: 2019-12-12 , DOI: 10.1039/C9EE01176E
Algunaibet et al. (2019) reported an important and novel study linking planetary boundaries to individual sectors—in their case, electricity generation in the US—and explored designs that could keep the sector operating within a safe space. In determining the total emissions associated with electricity generation in the US, the authors multiplied electricity's life cycle emission intensities by the total generation. This method, however, commits an accounting error that can lead to overestimation. First, I use an example to illustrate, theoretically and conceptually, why it is incorrect to multiply the total output of an intermediate product, by its life cycle emission intensities. Then, I show that this overestimation error in the specific case of US electricity sector can range from 5% to 200% across different environmental impacts, using the environmentally extended input-output model of the US (USEEIO). Given the novelty and importance of their work, I encourage Algunaibet et al. to revisit their analysis using correct accounting methods.
Journal of Biochemical and Molecular Toxicology ( IF 3.568 ) Pub Date: 2016-02-05 , DOI: 10.1039/C5EE03813H
To utilize human heat energy as a permanent power source, we demonstrate, for the first time, an intrinsically highly foldable and stretchable thermoelectric generator that is based upon chemically exfoliated 1T-transition metal dichalcogenide (TMDC) nanosheets (NSs) for self-powered wearable electronics. The power factors of WS2 (n-type) and NbSe2 (p-type) NS films were evaluated to be 5–7 μ K−2 m−1 and 26–34 μW K−2 m−1, respectively, near room temperature. With these films, parallel-connected thermoelectric generators that were fabricated were able to constantly produce up to 38 nW of output power at Δ60 K. The thermoelectric device stably sustained its performance, even after 100 bending cycles and after 100 stretching cycles (50% strain). By direct observation, we found that the film is highly stretched by partial tearing and folding but still maintains an electrical percolation pathway. The morphology then is quickly recovered by a plug-in contact between the torn parts as the external strain is released. Finally, we demonstrate the electric power generation from a prototype wearable thermoelectric generator that was woven into a wristband fitted on a real human body.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
生物3区 | BIOCHEMISTRY & MOLECULAR BIOLOGY 生化与分子生物学4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
21.00 | 49 | Science Citation Index Expanded | Not |
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